

Technical Guide: Characterization and Synthesis of 3-(2-Methylphenyl)benzaldehyde[1]

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Compound of Interest

Compound Name:	3-(2-Methylphenyl)benzaldehyde
CAS No.:	371764-26-0
Cat. No.:	B1332052

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Executive Summary

3-(2-Methylphenyl)benzaldehyde (CAS: 371764-26-0) represents a "privileged scaffold" in medicinal chemistry—the biaryl aldehyde.[1] This molecule combines the steric congestion of an ortho-substituted biaryl system with the versatile reactivity of a meta-aldehyde handle.[1]

Unlike planar biphenyls, the 2-methyl group in this structure induces a torsional twist between the two aromatic rings, reducing

-conjugation and creating a unique 3D electromagnetic environment.[1] This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic characterization of this compound, designed for researchers requiring high-fidelity structural validation.[1]

Part 1: Structural Identity & Physicochemical Profile[1]

Before initiating wet chemistry, the target's theoretical profile must be established to set Quality Control (QC) specifications.

Chemical Identity[1][2][3]

- IUPAC Name: **3-(2-Methylphenyl)benzaldehyde**[1][2]
- Molecular Formula:

[2][3]
- Molecular Weight: 196.25 g/mol
- SMILES: Cc1ccccc1-c2cccc(C=O)c2
- Key Structural Feature: The ortho-methyl group on Ring B forces the biaryl bond to twist (dihedral angle

) , preventing planarity.[1]

Predicted Physicochemical Properties

Property	Value / Range	Note
Physical State	Viscous Oil or Low-Melting Solid	The "twist" disrupts crystal packing efficiency compared to planar analogs.[1]
Boiling Point	~310–315 °C (760 mmHg)	Estimated based on polarity and MW.
Solubility	DCM, Toluene, EtOAc	High lipophilicity (LogP ~3.5).
Flash Point	>110 °C	Requires standard safety precautions.

Part 2: Synthetic Pathway (The Origin)

To ensure a traceable impurity profile, we utilize the Suzuki-Miyaura Cross-Coupling reaction. [1] This pathway is chosen for its specificity, avoiding the regioselectivity issues of Friedel-Crafts acylations on pre-formed biaryls.[1]

The Reaction Scheme

We employ 3-bromobenzaldehyde as the electrophile and 2-methylphenylboronic acid as the nucleophile.[1] This direction is preferred because 3-bromobenzaldehyde is electronically activated for oxidative addition.[1]

[1]

Validated Protocol

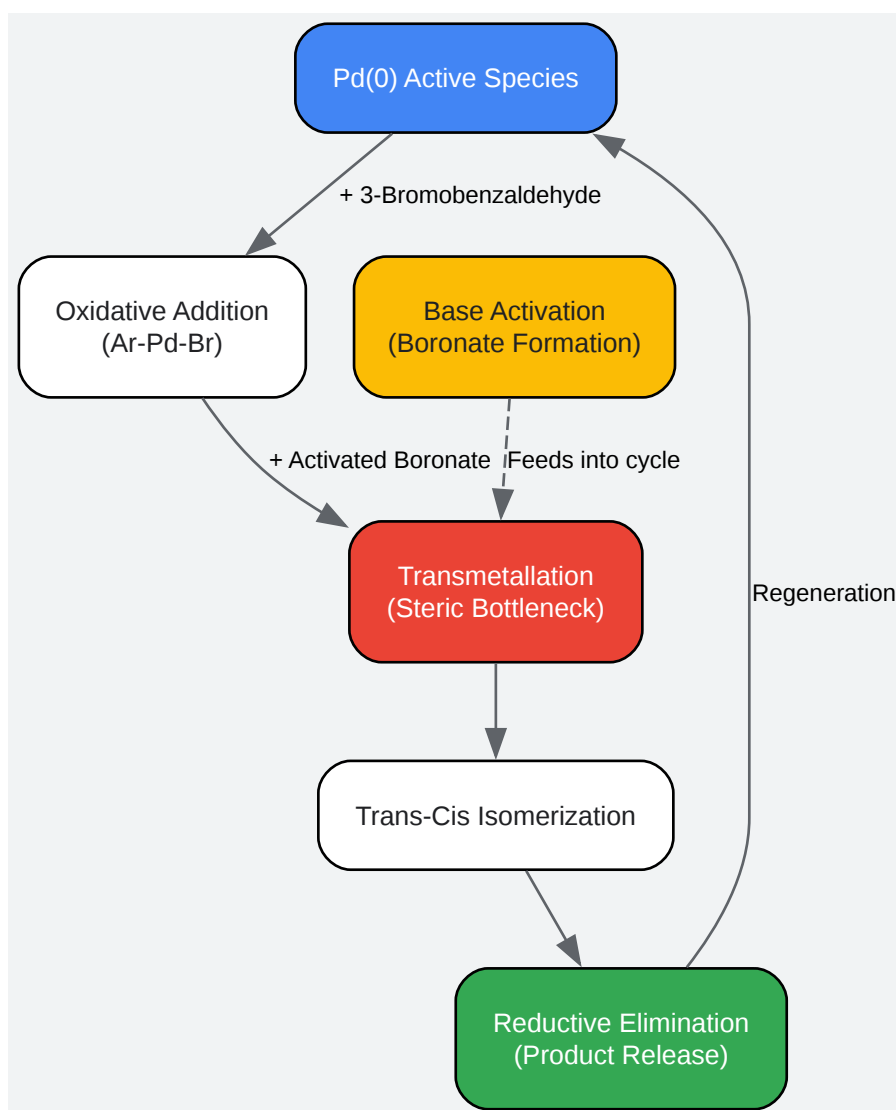
- Reagents:
 - 3-Bromobenzaldehyde (1.0 eq)[1]
 - 2-Methylphenylboronic acid (1.2 eq)[1]
 - Palladium-tetrakis(triphenylphosphine) (3-5 mol%)[1]
 - Potassium Carbonate (2.0 eq)
- Solvent System: 1,4-Dioxane : Water (4:1 v/v).[1] Note: The water is critical to dissolve the base and activate the boronic acid.

Step-by-Step Execution:

- Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling impurities (e.g., 3,3'-bibenzaldehyde).
- Addition: Add halide, boronic acid, and base.[4] Add Pd catalyst last under a positive pressure of Argon.
- Reflux: Heat to 90°C for 12–16 hours.
- Workup: Cool, dilute with EtOAc, wash with brine. Dry over .
- Purification: Flash Column Chromatography (Hexanes:EtOAc 95:5). The product is less polar than the boronic acid but more polar than the debrominated byproduct.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation" step where the steric bulk of the ortho-methyl group imposes the highest energy barrier.



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Figure 1: Suzuki-Miyaura Catalytic Cycle emphasizing the steric bottleneck at the transmetallation step due to the 2-methyl substituent.

Part 3: Spectroscopic Characterization (The Proof)

This section details how to prove the structure is correct and distinct from its isomers (e.g., 4-(2-methylphenyl)benzaldehyde).

Nuclear Magnetic Resonance (NMR)

The NMR spectrum will show distinct features due to the Anisotropic Effect. The 2-methyl group twists the ring, shielding protons on the central biaryl bond.^[1]

NMR Expectations (400 MHz,

):

Chemical Shift ()	Multiplicity	Integration	Assignment	Mechanistic Insight
10.05	Singlet (s)	1H	-CHO	Distinct aldehyde proton. ^[1] Unaffected by biaryl twist.
7.85 – 7.90	Multiplet (m)	2H	Ar-H (Ring A)	Protons ortho and para to the aldehyde (deshielded by C=O).
7.60 – 7.65	Multiplet (m)	2H	Ar-H (Ring A/B)	Protons at the biaryl junction. ^[1]
7.25 – 7.35	Multiplet (m)	4H	Ar-H (Ring B) ^[1]	Overlapping aromatic signals, slightly shielded due to non-planarity.
2.28	Singlet (s)	3H	Ar-CH ₃	Diagnostic methyl peak. ^[1] If this is a doublet, you have the wrong isomer.

NMR Key Peaks:

- ~192.5 ppm: Carbonyl carbon (C=O).
- ~20.5 ppm: Methyl carbon ().[\[1\]](#)
- 125-145 ppm: Complex aromatic region.[\[1\]](#) Look for 4 quaternary carbons (C-CHO, C-Me, and the two biaryl bridgehead carbons).[\[1\]](#)

Infrared Spectroscopy (FT-IR)

- 1695–1705 cm^{-1} : Strong C=O stretch. (Conjugated aldehyde).[\[5\]](#)
- 2720 & 2820 cm^{-1} : Fermi doublet (C-H stretch of the aldehyde). This confirms it is an aldehyde, not a ketone.

Mass Spectrometry (GC-MS)[\[1\]](#)

- Molecular Ion (): m/z 196.
- Base Peak: Likely m/z 167 () or m/z 181 ().[\[1\]](#)
- Fragmentation Pattern: Loss of 29 amu (CHO) is characteristic of aromatic aldehydes.

Part 4: Quality Control & Impurity Profiling[\[1\]](#)

In drug development, purity is paramount. The primary impurities in this synthesis are Homocoupled products and Protodeboronation products.

HPLC Method (Self-Validating)

Do not rely on generic gradients.[\[1\]](#) Use this specific method designed to separate the lipophilic biaryl from the starting materials.

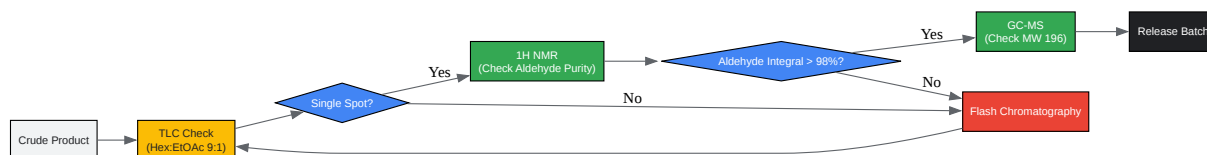
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient: 50% B to 95% B over 10 minutes. Hold 2 mins.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

System Suitability Criteria:

- Resolution (): > 1.5 between Product and Toluene (trace solvent).
- Tailing Factor (): < 1.2 for the main peak.

Analytical Decision Tree

Use this workflow to determine if a batch is ready for release.



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Figure 2: Analytical workflow for batch release, prioritizing NMR for functional group verification and GC-MS for molecular weight confirmation.

Part 5: Functional Applications

Why synthesize this? The **3-(2-methylphenyl)benzaldehyde** serves as a "divergent intermediate."^[1]

- Atropisomeric Ligand Synthesis: The aldehyde can be condensed with chiral amines to form Schiff bases. If the steric bulk is increased (e.g., replacing Methyl with t-Butyl), the N-C bond rotation becomes restricted, creating axial chirality.^[1]
- Medicinal Chemistry: The biaryl scaffold mimics the hydrophobic pocket interactions found in Angiotensin II receptor antagonists (Sartans).
- Material Science: Used as a core for synthesizing liquid crystals where the "kink" provided by the meta-linkage lowers the melting point of the mesophase.^[1]

References

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